molecular formula C7H14ClN B2910789 (1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride CAS No. 2307778-78-3

(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride

Cat. No. B2910789
CAS RN: 2307778-78-3
M. Wt: 147.65
InChI Key: VFBUZIVHKLMKOM-HHQFNNIRSA-N
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Description

The compound “(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride” belongs to the class of organic compounds known as azabicyclo[4.2.0]octanes . These are organic compounds containing a bicyclic structure of an azabicyclo[4.2.0]octane moiety .


Molecular Structure Analysis

The molecular structure of this compound would be based on its IUPAC name. It would have a bicyclic structure with an azabicyclo[4.2.0]octane moiety . The exact structure would depend on the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be analyzed include its molecular weight, solubility, melting point, boiling point, and chemical stability .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

(1S,6R)-2-azabicyclo[4.2.0]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBUZIVHKLMKOM-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC[C@@H]2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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